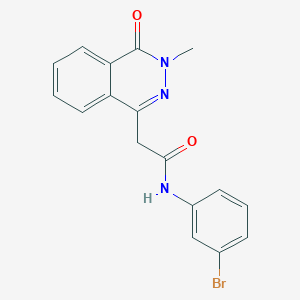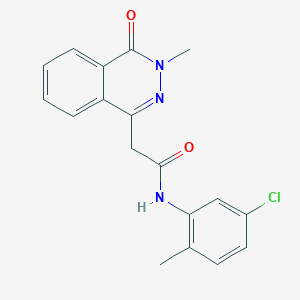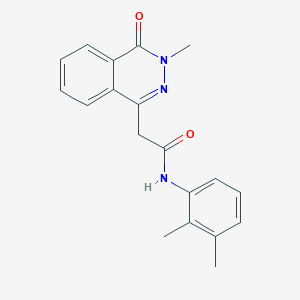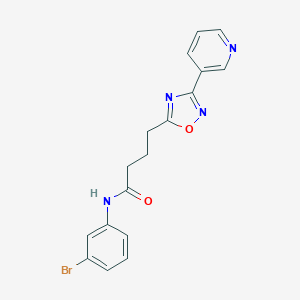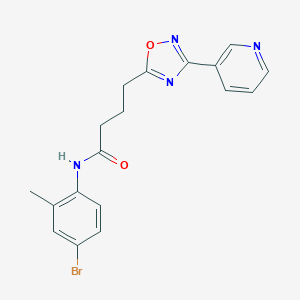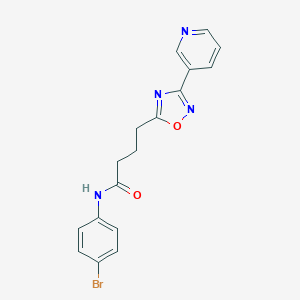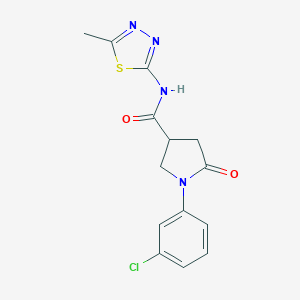
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide, also known as MITA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide activates the STING pathway by binding to the STING protein and inducing a conformational change that leads to the activation of downstream signaling molecules. This ultimately results in the production of interferons and other immune response molecules.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide in lab experiments is its specificity for the STING pathway, which allows researchers to selectively activate this pathway without affecting other signaling pathways. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide. One area of interest is the development of more potent and selective STING agonists, which could have potential applications in the treatment of viral and bacterial infections. Additionally, further research is needed to understand the mechanisms underlying this compound's effects on cancer cells, which could lead to the development of new cancer therapies. Finally, there is also interest in exploring the potential use of this compound as a tool for studying the role of the STING pathway in other biological processes.
Métodos De Síntesis
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with 5-phenyltetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate can then be reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been used in a variety of scientific research applications, including as a tool for studying the immune system. Specifically, this compound has been shown to activate the stimulator of interferon genes (STING) pathway, which plays a critical role in the immune response to viral and bacterial infections.
Propiedades
Fórmula molecular |
C13H12N6O2 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyltetrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N6O2/c1-9-7-11(16-21-9)14-12(20)8-19-13(15-17-18-19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,16,20) |
Clave InChI |
LIYUVVIIQRIIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)
